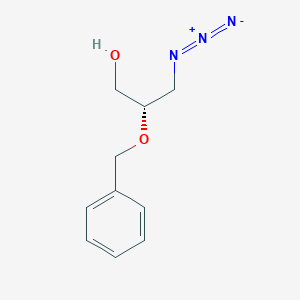
(2S)-3-Azido-2-(benzyloxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Azido-2-(benzyloxy)propan-1-ol is an organic compound that features both azido and benzyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Azido-2-(benzyloxy)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with (2S)-3-chloro-2-(benzyloxy)propan-1-ol.
Azidation: The chloro group is substituted with an azido group using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2S)-3-Azido-2-(benzyloxy)propan-1-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The benzyloxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding amines.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: May be used in the synthesis of biologically active compounds or as a probe in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2S)-3-Azido-2-(benzyloxy)propan-1-ol would depend on its specific application. For example, if used as a precursor in synthesis, its reactivity would be determined by the functional groups present (azido and benzyloxy). The azido group can participate in click chemistry reactions, while the benzyloxy group can undergo various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(benzyloxy)propan-1-ol: Similar structure but lacks the azido group.
3-Azido-1-propanol: Similar structure but lacks the benzyloxy group.
Uniqueness
(2S)-3-Azido-2-(benzyloxy)propan-1-ol is unique due to the presence of both azido and benzyloxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
85820-85-5 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2S)-3-azido-2-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H13N3O2/c11-13-12-6-10(7-14)15-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-/m0/s1 |
InChI Key |
RGKAHGKAOOOQMM-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H](CN=[N+]=[N-])CO |
Canonical SMILES |
C1=CC=C(C=C1)COC(CN=[N+]=[N-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


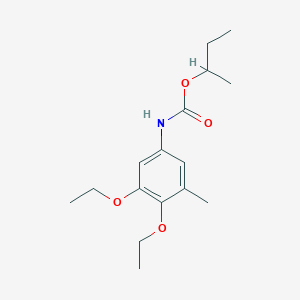
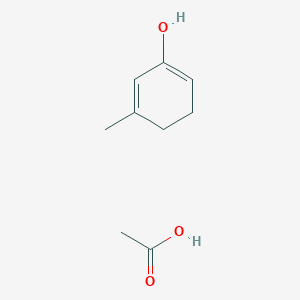
![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
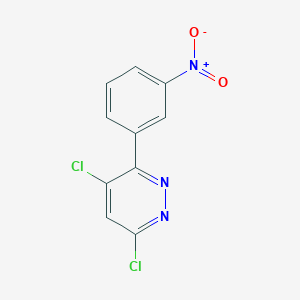

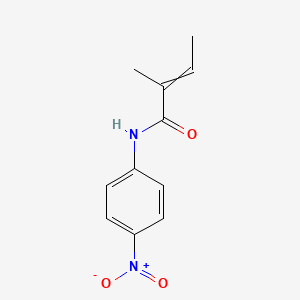
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
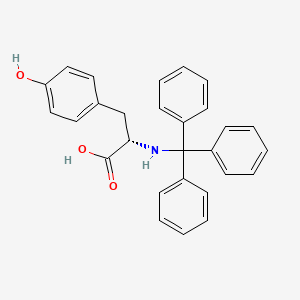
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)


![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
